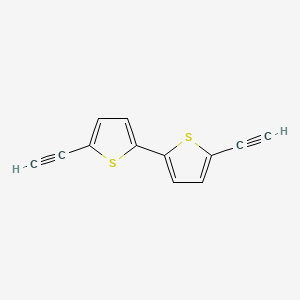

5,5'-Diethynyl-2,2'-bithiophene

Overview

Description

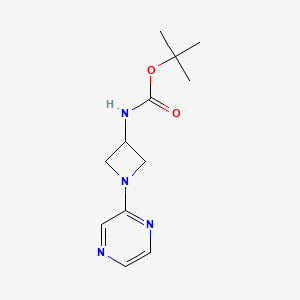

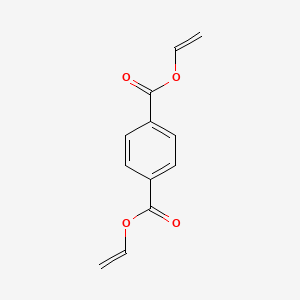

5,5’-Diethynyl-2,2’-bithiophene is a chemical compound with the molecular formula C12H6S2 . It has an average mass of 214.306 Da and a monoisotopic mass of 213.991089 Da .

Synthesis Analysis

The synthesis of 5,5’-Diethynyl-2,2’-bithiophene involves the conversion of a product into the corresponding terminal diyne by stirring in the presence of KOH overnight at room temperature in a THF/MeOH mixture . This results in 5,5’-Diethynyl-2,2’-bithiophene as a pale brown solid with an 89% yield after aqueous workup and extraction with CHCl3 followed by column chromatography .Molecular Structure Analysis

The molecular structure of 5,5’-Diethynyl-2,2’-bithiophene can be analyzed using various spectroscopic methods . The compound has a molecular formula of CHS, with an average mass of 214.306 Da and a monoisotopic mass of 213.991089 Da .Physical And Chemical Properties Analysis

The physical and chemical properties of 5,5’-Diethynyl-2,2’-bithiophene can be determined using various analytical techniques . The compound has a molecular formula of CHS, with an average mass of 214.306 Da and a monoisotopic mass of 213.991089 Da .Scientific Research Applications

Synthesis and Characterization in Chemistry

5,5'-Diethynyl-2,2'-bithiophene is utilized in the synthesis of new compounds and materials. In 1997, Lewis et al. prepared a series of rigid-rod alkynes, including this compound, for use in platinum complexes, characterized by spectroscopic methods and X-ray crystallography (Lewis et al., 1997). This highlights its role in creating novel chemical structures.

Electronic and Conductive Properties

Krompiec et al. (2013) conducted a comprehensive study on novel polythiophenes, where bithiophene units were linked with ethynyl or bisethynylarylenyl bridges. This research explored the electrochemical oxidation process and the influence of the bridge on stability, luminescent, and electrochemical behavior, demonstrating the material's potential in electronics (Krompiec et al., 2013).

Development of Mercury Complexes

Wong et al. (2002) reported on binuclear mercury(II) bis(alkynyl) complexes containing this compound. The study involved characterizing these complexes using FTIR, NMR spectroscopies, and FAB mass spectrometry, contributing to the understanding of mercury complex structures (Wong et al., 2002).

Electrochromic Behavior

The electrochromic behavior of polythiophenes obtained from unsymmetrical monomers, including 5-ethynyl-2,2'-bithiophene, was studied by Kula et al. (2019). This research focused on the stability and electrochemical behavior of the polymers, underlining the material's significance in developing electrochromic devices (Kula et al., 2019).

Palladium-Catalyzed Syntheses

Dahlmann and Neidlein (1996) described the syntheses of polyethynyl-substituted 2,2'-bithiophenes, including this compound. This work demonstrated the potential of palladium-catalyzed reactions in creating new compounds with interesting properties, relevant in the field of materials chemistry (Dahlmann & Neidlein, 1996).

Capacitive Properties in Energy Storage

Mo et al. (2015) synthesized new comonomers using this compound and studied their electrochemical performances. Their findings revealed promising electrode materials for supercapacitors, contributing to advancements in energy storage technologies (Mo et al., 2015).

properties

IUPAC Name |

2-ethynyl-5-(5-ethynylthiophen-2-yl)thiophene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6S2/c1-3-9-5-7-11(13-9)12-8-6-10(4-2)14-12/h1-2,5-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOFFPJPKXRNVDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=C(S1)C2=CC=C(S2)C#C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40579240 | |

| Record name | 5,5'-Diethynyl-2,2'-bithiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40579240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

139896-68-7 | |

| Record name | 5,5'-Diethynyl-2,2'-bithiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40579240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1$l^{6}-Thia-4-azaspiro[5.5]undecane-1,1-dione](/img/structure/B3047381.png)

![3-[(4-Fluorophenyl)ethynyl]aniline](/img/structure/B3047396.png)

![(R)-5-(2-((Tert-butyldimethylsilyl)oxy)ethyl)-4-chloro-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-D]pyrimidine](/img/structure/B3047399.png)